

α -Bourbonene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Bourbonene*

Cat. No.: *B1203144*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α -bourbonene, a sesquiterpenoid of interest in various scientific fields. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its isolation and analysis, presented in a format tailored for researchers and professionals in drug development.

Nomenclature and Synonyms

α -Bourbonene is a tricyclic sesquiterpene. Its systematic and common identifiers are crucial for accurate scientific communication and database searches.

Identifier Type	Identifier
IUPAC Name	3,7-dimethyl-10-(propan-2-yl)tricyclo[5.3.0.0 ^{2,6}]dec-3-ene
Systematic Name	3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,3b,4,6a,6b-octahydrocyclobuta[1,2-a:3,4-a']dicyclopentene[1]
Common Synonyms	α -Bourbonene, a-Bourbonene, 3-Bourbonene, a-cis-Bergamotene
CAS Number	5208-58-2
Molecular Formula	C ₁₅ H ₂₄ [2][3]
Molecular Weight	204.35 g/mol [2][3]
InChI Key	FAIMMSRDTUMTQR-UHFFFAOYSA-N[3]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of α -bourbonene is provided below, alongside its spectral data for identification purposes.

Physical Properties

Property	Value
Boiling Point	254.00 to 256.00 °C @ 760.00 mm Hg[1]
Flash Point	221.00 °F (105.00 °C)[1]
Vapor Pressure	0.026000 mmHg @ 25.00 °C (estimated)[1]
logP (o/w)	6.171 (estimated)[1]
Solubility	Soluble in alcohol; Insoluble in water[1]

Spectral Data

- **Mass Spectrum (Electron Ionization):** The NIST WebBook provides the mass spectrum for α -bourbonene, which is a critical tool for its identification in complex mixtures.^[2]
- **NMR Data:** While a publicly available, comprehensive NMR dataset for α -bourbonene is not readily found, predicted ^1H and ^{13}C NMR spectra can be generated using various software tools and databases. For experimental validation, isolation of the pure compound is necessary.

Experimental Protocols

This section details methodologies for the isolation of α -bourbonene from natural sources and its analysis using gas chromatography-mass spectrometry (GC-MS). A brief overview of its total synthesis is also provided.

Isolation of α -Bourbonene from *Pelargonium graveolens* (Geranium) via Steam Distillation

α -Bourbonene is a known constituent of geranium oil. The following protocol outlines the extraction of geranium oil followed by the isolation of α -bourbonene.

Materials and Equipment:

- Fresh or dried leaves of *Pelargonium graveolens*
- Steam distillation apparatus
- Separatory funnel
- Anhydrous sodium sulfate
- Rotary evaporator
- Fractional distillation apparatus or preparative gas chromatography system
- Solvents (e.g., hexane, diethyl ether)

Procedure:

- **Plant Material Preparation:** Freshly harvested geranium leaves are chopped into small pieces to increase the surface area for efficient oil extraction.
- **Steam Distillation:** The plant material is packed into the distillation flask of a Clevenger-type apparatus. Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is collected. The process is typically run for 3-4 hours.
- **Oil Separation and Drying:** The collected oil-water mixture is placed in a separatory funnel. The aqueous layer is discarded, and the oil layer is collected. The essential oil is then dried over anhydrous sodium sulfate to remove any residual water.
- **Solvent Removal:** If a solvent was used during extraction, it is removed under reduced pressure using a rotary evaporator.
- **Fractionation:** The crude geranium oil is subjected to fractional distillation under reduced pressure or preparative gas chromatography to separate its components. Fractions are collected based on boiling points or retention times.
- **Identification:** The fraction corresponding to the retention time and mass spectrum of α -bourbonene is collected. The identity and purity of the isolated compound should be confirmed by analytical GC-MS and NMR spectroscopy.

Quantitative Analysis of α -Bourbonene by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general validated method for the quantification of sesquiterpenes in essential oils, which can be adapted for α -bourbonene.

Instrumentation and Conditions:

- **Gas Chromatograph:** Agilent 6890 or similar, equipped with an HP-5MS capillary column (30 m x 0.25 mm, 0.25 μ m film thickness).
- **Mass Spectrometer:** Agilent 5973 or similar.
- **Injector Temperature:** 250 °C

- Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Method Validation (Illustrative Example): A specific validated method for α -bourbonene is not readily available in the public domain. However, a typical validation procedure for a sesquiterpene would involve the following steps:

- Linearity: A series of standard solutions of purified α -bourbonene of known concentrations are prepared and analyzed to construct a calibration curve. The linearity is assessed by the correlation coefficient (R^2) of the calibration curve, which should be ≥ 0.99 .
- Accuracy: The accuracy of the method is determined by spike-and-recovery experiments, where known amounts of α -bourbonene are added to a matrix (e.g., a different essential oil known not to contain α -bourbonene). The percentage recovery should be within an acceptable range (e.g., 90-110%).
- Precision: The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a certain threshold (e.g., $< 15\%$).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

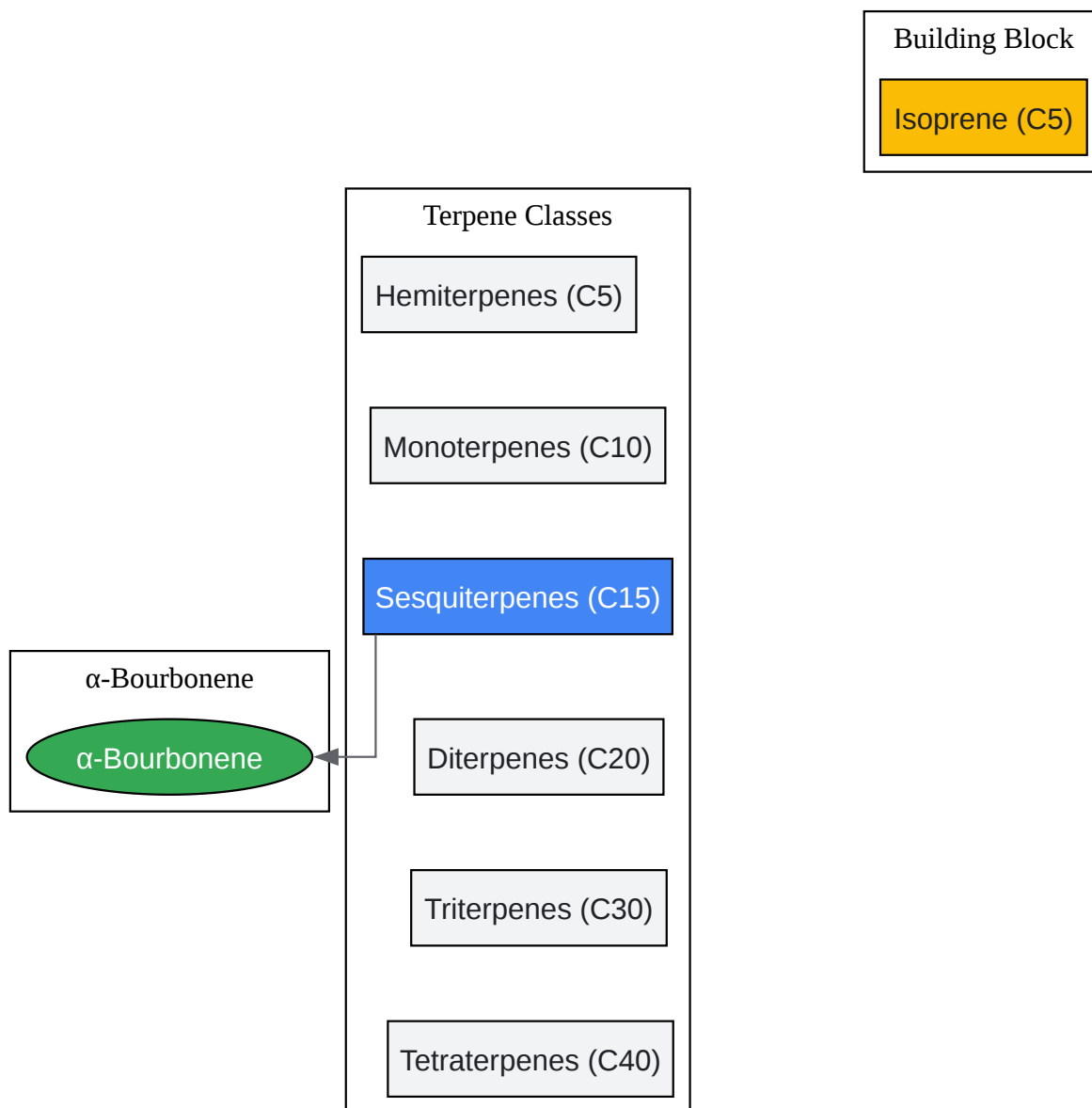
Total Synthesis of α -Bourbonene

The total synthesis of both α - and β -bourbonene has been reported. The synthesis is a multi-step process that often involves complex chemical transformations to construct the

characteristic tricyclic ring system of the bourbonene skeleton. Researchers interested in the detailed synthetic route should refer to the primary literature on the subject.

Visualization of Terpene Classification

Since no specific signaling pathways involving α -bourbonene are currently well-documented, the following diagram illustrates the classification of terpenes, placing α -bourbonene within the broader context of this large class of natural products.



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Caption: Classification of terpenes based on the number of isoprene units.

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References

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- To cite this document: BenchChem. [α -Bourbonene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203144#alpha-bourbonene-synonyms-and-nomenclature]

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